N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multiple steps. One common method involves the reaction of 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride with 2-(ethenyloxy)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ethenyloxy)ethyl]-N’-(4-ethylphenyl)ethanediamide
- N-(2-ethenoxyethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide
Uniqueness
N-[2-(ethenyloxy)ethyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N2O4S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-4-21-6-5-16-22(19,20)12-7-11(3)15-13(9-12)10(2)8-14(18)17-15/h4,7-9,16H,1,5-6H2,2-3H3,(H,17,18) |
InChI Key |
OBPYVBPOFPUYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.